ethyl 1-butyl-2-methyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-butyl-2-methyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-butyl-2-methyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific conditions for this compound would require the use of appropriate starting materials and reagents to introduce the butyl, methyl, and ester groups.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-butyl-2-methyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Ethyl 1-butyl-2-methyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-butyl-2-methyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, influencing biological pathways. This can result in antiviral, anticancer, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their broad-spectrum antiviral properties.
Uniqueness
Ethyl 1-butyl-2-methyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate is unique due to its specific functional groups and ester linkage, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C24H29NO4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
ethyl 1-butyl-2-methyl-5-(2-methylpropanoyloxy)benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C24H29NO4/c1-6-8-13-25-16(5)21(24(27)28-7-2)19-14-20(29-23(26)15(3)4)17-11-9-10-12-18(17)22(19)25/h9-12,14-15H,6-8,13H2,1-5H3 |
InChI Key |
ZFZMEKBZXSDMQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)C(C)C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.